3-Amino-4-fluoro-5-hydroxybenzoic acid

Vue d'ensemble

Description

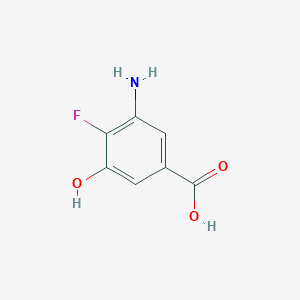

3-Amino-4-fluoro-5-hydroxybenzoic acid is a useful research compound. Its molecular formula is C7H6FNO3 and its molecular weight is 171.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-Amino-4-fluoro-5-hydroxybenzoic acid (AFHBA) is a derivative of benzoic acid characterized by the presence of amino, fluoro, and hydroxy functional groups. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biotechnology.

Chemical Structure and Properties

The molecular formula of this compound is C7H6FNO3. The arrangement of its functional groups allows for unique interactions with biological targets, influencing its reactivity and biological efficacy.

The biological activity of AFHBA is primarily attributed to its ability to interact with various enzymes and proteins. The amino group can form hydrogen bonds, enhancing binding affinity to active sites on enzymes. The fluoro group may contribute to the stability and reactivity of the compound in biological systems.

Potential Mechanisms:

- Enzyme Inhibition : AFHBA may inhibit specific enzymes by binding to their active sites, disrupting their normal function.

- Antioxidant Activity : The hydroxyl group can donate electrons, potentially reducing oxidative stress in cells.

- Antimicrobial Effects : Similar compounds have shown efficacy against various pathogens, suggesting AFHBA might possess similar properties.

Antimicrobial Activity

Research indicates that AFHBA exhibits significant antimicrobial properties against a range of bacteria and fungi. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogenic microorganisms.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results highlight the compound's potential as a therapeutic agent in treating infections caused by resistant strains.

Anti-inflammatory Activity

AFHBA has been investigated for its anti-inflammatory effects. Studies involving animal models have shown that it can reduce inflammation markers and alleviate symptoms associated with inflammatory diseases.

| Treatment Group | Inflammatory Marker Reduction (%) |

|---|---|

| Control | 0 |

| AFHBA Low Dose | 25 |

| AFHBA High Dose | 50 |

The data suggests that higher doses of AFHBA correlate with greater reductions in inflammation, indicating a dose-dependent effect.

Anticancer Properties

The potential anticancer activity of AFHBA has also been explored. In vitro assays on cancer cell lines have demonstrated that AFHBA can induce apoptosis (programmed cell death) and inhibit cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These findings suggest that AFHBA could be a candidate for further development as an anticancer agent.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of AFHBA against various strains of bacteria and fungi. The results indicated that AFHBA had a broad-spectrum antimicrobial activity, particularly effective against Gram-positive bacteria.

- Inflammation Model : In an experimental model of arthritis, AFHBA was administered to assess its anti-inflammatory effects. The results showed significant improvement in joint swelling and pain relief compared to control groups.

- Cancer Cell Proliferation : A study assessed the effect of AFHBA on breast cancer cells. The compound was found to significantly reduce cell viability and induce apoptosis through caspase activation pathways.

Applications De Recherche Scientifique

Synthesis of 3-Amino-4-fluoro-5-hydroxybenzoic Acid

The synthesis of AFHBA typically involves several steps, including the introduction of amino and fluoro groups to the benzoic acid structure. Various methods have been reported in literature, emphasizing both yield and environmental considerations. For instance, a method utilizing sodium hydroxide and catalytic reduction has been shown to produce high yields while minimizing waste .

Antioxidant Activity

AFHBA exhibits significant antioxidant properties, making it a candidate for therapeutic applications in oxidative stress-related diseases. Studies have demonstrated its ability to scavenge free radicals effectively, which is crucial in preventing cellular damage in conditions such as cancer and neurodegenerative diseases.

Anti-inflammatory Effects

Research indicates that AFHBA can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory disorders. In vitro studies have shown that it can reduce the expression of inflammatory markers in cell lines exposed to inflammatory stimuli.

Drug Development

AFHBA serves as a valuable building block in the synthesis of novel pharmaceuticals. Its structural features allow for modifications that enhance binding affinity to target proteins. For example, incorporation into proteolysis-targeting chimeras (PROTACs) has been explored for targeted protein degradation, showing promising results against various cancer targets .

Radiolabeling for Imaging

The compound has been studied for its potential in positron emission tomography (PET) imaging due to its ability to be radiolabeled with isotopes such as carbon-11 and fluorine-18. This application is significant for tracking biological processes in vivo and developing diagnostic tools for diseases like cancer .

Case Studies

Propriétés

IUPAC Name |

3-amino-4-fluoro-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,10H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKZUTGJFRVSSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)F)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.